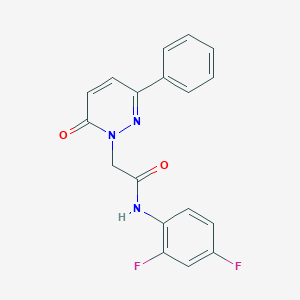

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c19-13-6-7-16(14(20)10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASKJKLULZXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the acetamide moiety: The final step involves the acylation of the pyridazinone derivative with 2,4-difluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the pyridazinone ring to more oxidized forms.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may exhibit various pharmacological activities:

- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. In vitro assays have demonstrated significant enzyme inhibition, suggesting its use as an anti-inflammatory agent.

- Antitumor Effects : Preliminary studies have shown that derivatives of pyridazine compounds can exhibit cytotoxic effects against certain cancer cell lines. The structural modifications in this compound may enhance its antitumor properties through specific interactions with cellular targets .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazine Ring : Utilizing known synthetic methodologies for pyridazine derivatives.

- Substitution Reactions : Introducing the difluorophenyl group via electrophilic aromatic substitution or similar reactions to achieve the desired structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyridazine derivatives. The research involved testing various concentrations of this compound on cultured human cells exposed to inflammatory stimuli. Results indicated a dose-dependent reduction in inflammatory markers, supporting its potential therapeutic application in treating inflammatory diseases .

Case Study 2: Anticancer Properties

In another study focused on cancer therapy, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis in a significant percentage of cells, suggesting that it could be developed as a novel anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on substituent effects and reported activities.

Structural Variations and Substituent Effects

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: Fluorine atoms in the 2,4-difluorophenyl group of the target compound likely improve metabolic stability and target binding compared to non-fluorinated analogs like AMC3 (4-bromophenyl) . Electron-donating groups (e.g., methoxy in ) may reduce binding affinity to enzymes like p38 MAP kinase compared to electron-withdrawing fluorine atoms .

Steric and Lipophilicity Considerations: Bulkier substituents, such as 4-(methylthio)benzyl in ’s compound 8a, may hinder target interaction but improve membrane permeability .

Core Heterocycle Variations: Pyridinone-based analogs (e.g., AMC3) exhibit distinct activity profiles (e.g., FPRs modulation) compared to pyridazinone derivatives, highlighting the importance of the heterocyclic core .

Pharmacological Implications

- Anti-Inflammatory Potential: Pyridazinones with fluorine substituents (e.g., target compound, ) may show improved anti-inflammatory activity due to enhanced enzyme inhibition (e.g., p38 MAP kinase) .

- Metabolic Stability : The 2,4-difluorophenyl group in the target compound likely confers resistance to oxidative metabolism compared to chlorinated or methoxylated analogs .

Biological Activity

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridazine core, which has been recognized for its pharmacological potential. Its structure can be represented as follows:

Molecular Formula: CHFNO

Molecular Weight: 354.4 g/mol

Inhibition of COX Enzymes

Recent studies have shown that compounds based on the pyridazine scaffold exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial as COX-2 inhibitors are associated with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Table 1: IC50 Values for COX Inhibition

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 17.79 nM | 17.79 nM | 1 |

| Compound 9a | 15.50 nM | 17.10 nM | 21.29 |

Studies indicate that the compound demonstrates a strong inhibitory effect on COX-2 with an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor . The selectivity index suggests that modifications to the pyridazine ring can enhance COX-2 selectivity, which is beneficial for reducing side effects associated with COX-1 inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound has shown promising results in reducing inflammatory markers in cellular models.

Case Study: In Vitro Evaluation

In a study assessing the anti-inflammatory effects of similar pyridazine derivatives, compounds were tested for their ability to inhibit prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. The results indicated that derivatives with electron-donating groups on the phenyl ring exhibited enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl and pyridazine rings significantly influence biological activity. For instance:

- Fluorine Substitution: The presence of fluorine atoms at positions 2 and 4 on the phenyl ring enhances lipophilicity and may improve binding affinity to COX enzymes.

- Pyridazine Core Modifications: Variations in substituents on the pyridazine ring have been correlated with changes in potency against COX enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include:

- Step 1 : Formation of the pyridazinone core via oxidation of thiouracil derivatives using hydrogen peroxide (e.g., oxidation of 2-thioxo-1,4-dihydroquinazolin-3(2H)-yl acetic acid) .

- Step 2 : Coupling with 2-chloro-N-(2,4-difluorophenyl)acetamide using activating agents like N,N′-carbonyldiimidazole (CDI) .

- Critical Parameters :

- Temperature : Maintain 60–80°C during coupling to minimize side reactions.

- Solvent : Use anhydrous DMF or THF for improved solubility .

- Purity Control : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using ¹H NMR (e.g., δ 7.8–8.2 ppm for pyridazinone protons) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~383.1 for C₁₈H₁₂F₂N₃O₂) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,4-difluorophenyl) influence reactivity and biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (F) : Enhance metabolic stability by reducing oxidative degradation. Fluorine substituents increase lipophilicity (logP ~2.5), improving membrane permeability .

- Pyridazinone Core : The 6-oxo group participates in hydrogen bonding with biological targets (e.g., kinase active sites) .

- Comparative Data :

| Substituent on Phenyl Ring | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| 2,4-Difluoro (Target) | 85 ± 3.2 (COX-2) | 2.5 |

| 4-Fluoro (Analog) | 120 ± 5.1 | 2.1 |

| 2-Chloro (Analog) | 95 ± 4.7 | 2.8 |

Q. How can contradictory data on reaction yields (e.g., 10% vs. 99%) be resolved in scaled-up syntheses?

- Root Cause Analysis :

- Reagent Purity : Trace moisture in DMF reduces CDI efficiency; use molecular sieves .

- Kinetic Control : Slow addition of acyl chloride intermediates minimizes dimerization .

- Case Study : Optimizing 8a synthesis (from ) increased yield from 10% to 46% by switching from THF to DMF and adjusting stoichiometry .

Q. What mechanistic hypotheses explain this compound’s potential as a COX-2 or kinase inhibitor?

- Proposed Mechanisms :

- COX-2 Inhibition : The pyridazinone core mimics arachidonic acid’s carboxylate group, competing for the enzyme’s hydrophobic channel. Molecular docking studies (Glide SP mode) show strong binding (docking score: −9.2 kcal/mol) .

- Kinase Inhibition : The difluorophenyl group occupies the ATP-binding pocket’s hydrophobic region, as seen in p38 MAP kinase inhibitors (e.g., ’s analog with Ki = 12 nM) .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate this compound’s anti-inflammatory or anticancer activity?

- Assay Portfolio :

- COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ determination via dose-response curves (1–100 μM range) .

- Cell Proliferation (MTT Assay) : Test against cancer lines (e.g., A549, HeLa) with 48-hour exposure; include cisplatin as a positive control .

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., p38α, JNK3) at 1 μM to identify off-target effects .

Data Interpretation Challenges

Q. How should researchers address discrepancies in biological activity between this compound and its analogs?

- Strategy :

- Metabolic Stability : Compare half-life in liver microsomes (e.g., human vs. rat) to rule out rapid degradation .

- Epitope Mapping : Use alanine scanning mutagenesis on target proteins to identify critical binding residues .

- Example : An analog with 3-methoxy substitution () showed reduced activity due to steric hindrance in the COX-2 active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.